Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

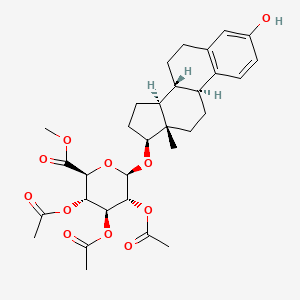

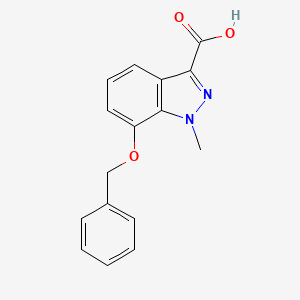

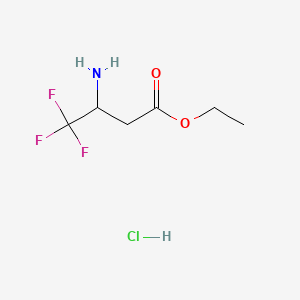

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a unique chemical compound with the empirical formula C6H11ClF3NO2 . It has a molecular weight of 221.61 . The SMILES string for this compound is Cl.CCOC(=O)CC(N)C(F)(F)F .

Molecular Structure Analysis

The InChI string for Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is 1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H . This provides a detailed representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride has a molecular weight of 221.61 . The compound’s SMILES string is Cl.CCOC(=O)CC(N)C(F)(F)F , and its InChI string is 1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H .Scientific Research Applications

Chiral Hexahydropyrimidine Synthesis

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is utilized in organic synthesis, demonstrating its application in the condensation reactions of fluorinated 1,3-dicarbonyl compounds. This process yields chiral hexahydropyrimidines, showcasing the compound's utility in producing heterocyclic structures with potential bioactive properties. The reaction highlights the versatility of ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride in synthesizing complex molecules under mild conditions (Gibadullina et al., 2017).

Polymorphism Study

In pharmaceutical research, ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride serves as a subject in the study of polymorphism, highlighting its significance in the drug development process. Spectroscopic and diffractometric techniques are employed to characterize different polymorphic forms of the compound, underscoring the importance of understanding solid-state properties for drug formulation and stability (Vogt et al., 2013).

Electrode Interface Stabilization

The compound's derivatives, such as ethyl 4,4,4-trifluorobutyrate, are applied in the enhancement of lithium-ion batteries. This application is crucial for developing high-performance energy storage devices, where the compound acts as a bifunctional additive to construct protective layers on electrodes, thereby improving the battery's capacity retention and thermal stability (Kim et al., 2018).

Synthesis of Trifluoromethylpyrrolidines

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is instrumental in the regio- and stereospecific synthesis of trifluoromethylpyrrolidines. This showcases its role in producing fluorinated heterocycles, which are of interest due to their potential pharmacological activities. The methodology employed emphasizes the compound's utility in efficiently generating structurally diverse molecules (Bonnet-Delpon et al., 2010).

Fluorinated Amino Acid Synthesis

The compound is also pivotal in synthesizing fluorinated amino acids, serving as a precursor in reactions leading to enantiopure chirons. These chirons are essential for developing trifluoromethyl-β-amino acid series, illustrating the compound's application in producing building blocks for bioactive molecules with enhanced metabolic stability and biological activity (Michaut et al., 2007).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOWDVYFZIGCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[3'',4'':2',3']indolo[4',5':4,5]imidazo[1,2-c]quinazoline](/img/structure/B585942.png)